

# A Technical Guide to the Chirality and Stereoisomers of 5-Hydroxy-4-octanone

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## Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical properties of **5-hydroxy-4-octanone**, a compound with applications in the flavor industry and as a potential building block in pharmaceutical synthesis.<sup>[1]</sup> Understanding the chirality and stereoisomerism of this  $\beta$ -hydroxy ketone is critical for its synthesis, characterization, and application, particularly in contexts where stereochemistry dictates biological activity.

## Molecular Structure and Chirality

**5-Hydroxy-4-octanone**, also known as Butyroin, is an organic compound with the molecular formula  $C_8H_{16}O_2$ .<sup>[1][2][3]</sup> Its structure features an eight-carbon chain with a ketone group at the fourth position and a hydroxyl group at the fifth position.

The key stereochemical feature of **5-hydroxy-4-octanone** is the presence of a single stereogenic center (chiral center) at the C5 carbon. This carbon atom is bonded to four different substituents:

- A hydroxyl group (-OH)
- A hydrogen atom (-H)
- A propyl group (- $CH_2CH_2CH_3$ )
- A butanoyl group (- $C(=O)CH_2CH_2CH_3$ )

Due to this single chiral center, **5-hydroxy-4-octanone** can exist as a pair of enantiomers. The total number of possible stereoisomers is  $2^n$ , where n is the number of chiral centers. For this molecule, n=1, resulting in  $2^1 = 2$  stereoisomers. These stereoisomers are non-superimposable mirror images of each other and are designated as (R)-**5-hydroxy-4-octanone** and (S)-**5-hydroxy-4-octanone**.

Diagram 1: Stereoisomeric relationship of **5-hydroxy-4-octanone**.

## Physicochemical and Spectroscopic Data

While specific optical rotation data for the individual enantiomers of **5-hydroxy-4-octanone** are not readily available in the surveyed literature, physical properties for the racemic mixture have been documented. This information is crucial for the handling and characterization of the compound. Spectroscopic data is available from various databases, which can be used to confirm the compound's identity.[\[4\]](#)

Table 1: Physicochemical Properties of Racemic **5-Hydroxy-4-octanone**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	144.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	496-77-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Density	0.916 g/mL at 25 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	80-82 °C at 10 mmHg	<a href="#">[5]</a> <a href="#">[6]</a>
Refractive Index (n <sup>20</sup> /D)	1.4315	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Light yellow liquid	<a href="#">[7]</a>

Table 2: Spectroscopic Data Availability

Spectroscopic Technique	Availability	Source
Mass Spectrometry (MS)	Available	NIST WebBook <a href="#">[2]</a> <a href="#">[3]</a>
Infrared (IR) Spectroscopy	Available	NIST WebBook <a href="#">[3]</a>
Nuclear Magnetic Resonance (NMR)	Available ( <sup>1</sup> H NMR)	SpectraBase <a href="#">[8]</a>

## Experimental Protocols

The preparation and separation of **5-hydroxy-4-octanone** stereoisomers are pivotal for their study and application. The following sections outline generalized yet detailed protocols for asymmetric synthesis and chiral separation, based on established methods for  $\beta$ -hydroxy ketones.

Asymmetric synthesis allows for the direct production of a single, desired enantiomer, thereby avoiding the need for subsequent resolution steps. The aldol reaction is a powerful method for forming the C-C bond and creating the  $\beta$ -hydroxy ketone moiety with stereocontrol.

**Objective:** To synthesize an enantiomerically enriched sample of (R)- or (S)-**5-hydroxy-4-octanone**.

**Methodology:** Chiral Auxiliary-Mediated Aldol Reaction

- Preparation of the Chiral Enolate:
  - A chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with butanoyl chloride to form an N-butanoyl imide.
  - This imide is then treated with a soft Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperature (e.g., -78 °C) in an inert solvent like dichloromethane (DCM) to generate a stereochemically defined (Z)-enolate.
- Aldol Condensation:
  - The pre-formed chiral enolate is reacted with butyraldehyde at low temperature (-78 °C). The aldehyde will approach the enolate from the less sterically hindered face, directed by

the chiral auxiliary.

- The reaction is allowed to proceed for several hours before being quenched with a suitable buffer solution (e.g., a phosphate buffer).
- Cleavage of the Chiral Auxiliary:
  - The resulting aldol adduct is treated with a cleaving agent (e.g., lithium hydroperoxide) to hydrolyze the auxiliary, releasing the enantiomerically enriched  $\beta$ -hydroxy ketone.
  - The chiral auxiliary can typically be recovered and recycled.
- Purification and Characterization:
  - The crude product is purified using column chromatography on silica gel.
  - The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy with a chiral solvating agent.

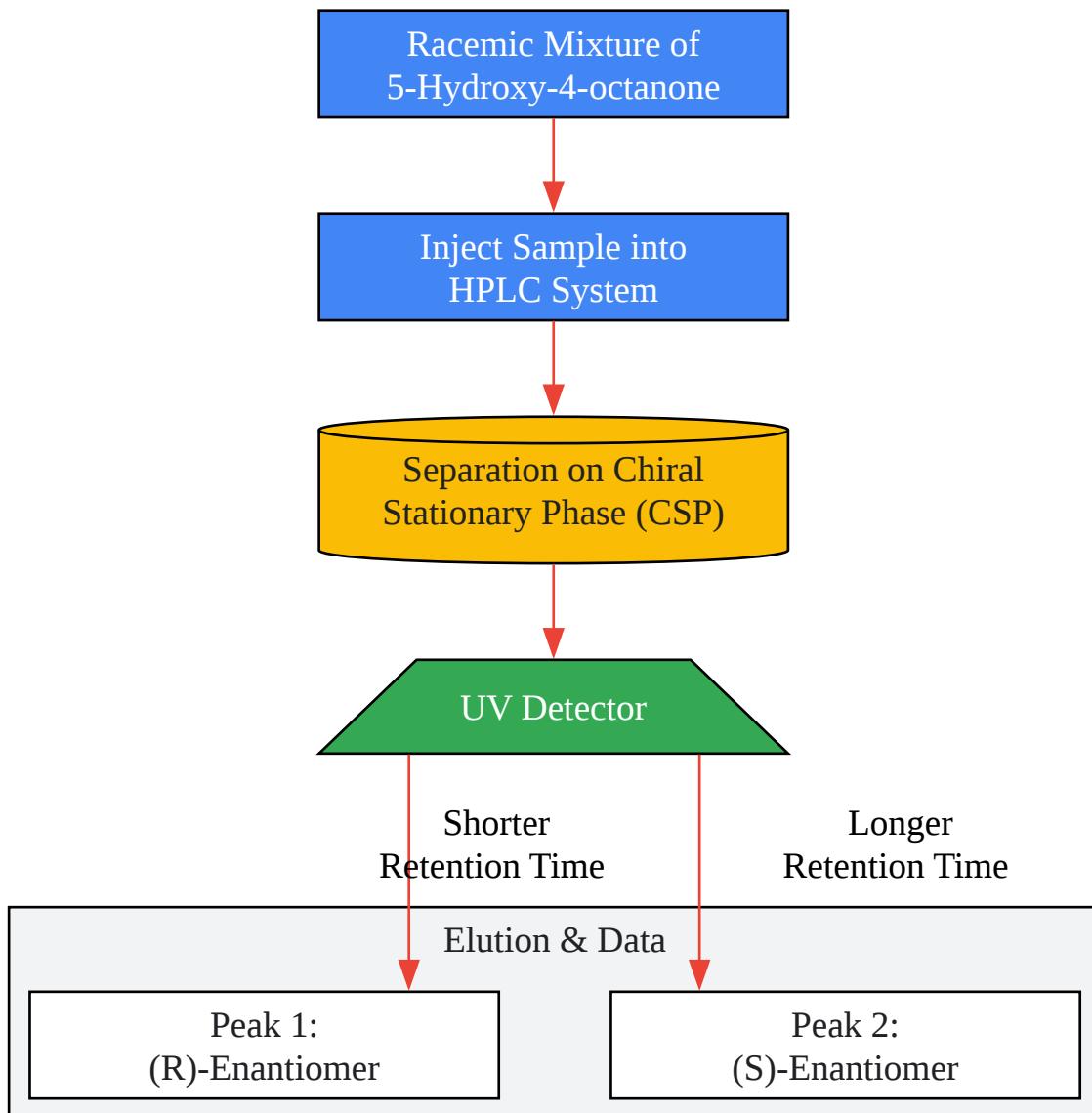
When a racemic mixture is synthesized, the enantiomers must be separated—a process known as chiral resolution. Chiral HPLC is a widely used and effective technique for this purpose.

Objective: To separate the (R) and (S) enantiomers from a racemic mixture of **5-hydroxy-4-octanone**.

Methodology: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP)

- System Preparation:
  - An HPLC system equipped with a UV detector is used.
  - A chiral column is installed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating ketones and alcohols.<sup>[9]</sup>
- Mobile Phase Selection:

- A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is prepared.[9]
- The ratio of hexane to alcohol is optimized to achieve baseline separation of the enantiomeric peaks with reasonable retention times. A typical starting point would be 90:10 (hexane:isopropanol).
- Sample Preparation and Injection:
  - A dilute solution of the racemic **5-hydroxy-4-octanone** is prepared in the mobile phase.
  - The sample is filtered through a 0.45 µm filter and injected onto the column.
- Chromatographic Separation and Detection:
  - The mobile phase is pumped through the column at a constant flow rate.
  - The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times.
  - The separated enantiomers are detected as they exit the column, typically by UV absorbance at a wavelength where the ketone chromophore absorbs.
- Data Analysis:
  - The chromatogram will show two separate peaks, one for each enantiomer.
  - The relative area of each peak corresponds to the relative amount of each enantiomer in the mixture.



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Diagram 2: Workflow for chiral separation via HPLC.

## Significance in Drug Development

The stereochemistry of a molecule is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Although **5-hydroxy-4-octanone** is not itself a drug, it serves as a valuable chiral building block. The ability to selectively synthesize or isolate one of its enantiomers allows for the construction of more complex, stereochemically pure active pharmaceutical ingredients (APIs). This control

over stereochemistry is a fundamental requirement of modern medicinal chemistry and is mandated by regulatory agencies like the FDA.[10]

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